(3-Methoxy-2-propoxy)benzaldehyde

Description

Introduction and Chemical Identity

Historical Context and Discovery

3-Methoxy-2-propoxybenzaldehyde (CAS 41828-10-8) was first cataloged in chemical databases in the early 21st century, though its specific discovery timeline remains undocumented in public literature. Its emergence parallels the broader interest in alkoxy-substituted benzaldehydes, which are valued for their versatility in synthesizing fragrances, agrochemicals, and bioactive molecules. Unlike its isomer 3-methoxy-4-propoxybenzaldehyde (CAS 57695-98-4), which has been studied for its flavor-enhancing properties, the 2-propoxy variant is primarily documented as a synthetic intermediate.

Systematic Nomenclature and IUPAC Classification

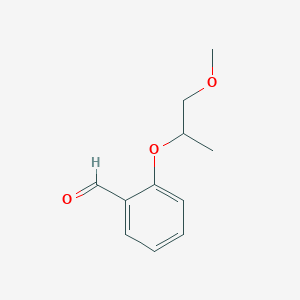

The IUPAC name 3-methoxy-2-propoxybenzaldehyde derives from its substitution pattern on the benzene ring:

- A methoxy group (-OCH₃) at position 3.

- A propoxy group (-OCH₂CH₂CH₃) at position 2.

- An aldehyde functional group (-CHO) at position 1.

Synonyms include 3-Methoxy-2-propoxy-benzaldehyde and Benzaldehyde, 3-methoxy-2-propoxy-. The SMILES notation COC1=C(C=CC=C1OCCC)C=O accurately represents its structure, with the propoxy chain extending from the oxygen at position 2.

Table 1: Nomenclatural and Identifier Summary

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3-methoxy-2-propoxybenzaldehyde | |

| CAS Registry Number | 41828-10-8 | |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| SMILES | COC1=C(C=CC=C1OCCC)C=O |

Structural Characteristics and Molecular Identity

The compound features a benzene ring substituted with three functional groups: an aldehyde, a methoxy group, and a propoxy chain. Key structural insights include:

- Bond Angles and Hybridization : The benzene ring adopts a planar hexagonal geometry (sp² hybridization), while the propoxy chain introduces torsional flexibility due to its single-bonded carbon backbone.

- Electron Distribution : The electron-donating methoxy and propoxy groups activate the ring toward electrophilic substitution, particularly at the para position relative to the aldehyde.

Comparative analysis with 3-methoxy-4-propoxybenzaldehyde (CAS 57695-98-4) reveals distinct physicochemical behaviors. For instance, the 2-propoxy isomer exhibits a lower predicted boiling point (~267°C) than its 4-propoxy counterpart (304.7°C), attributable to reduced molecular symmetry and intermolecular forces.

Physicochemical Profile and Organoleptic Properties

Experimental data for 3-methoxy-2-propoxybenzaldehyde remains limited, but inferences from analogous compounds suggest:

Table 2: Estimated Physicochemical Properties

The compound’s organoleptic properties are inferred from structurally related benzaldehydes. For example, 4-hydroxy-3-methoxybenzaldehyde (vanillin) exhibits a strong vanilla aroma, whereas the propoxy substitution in this compound likely attenuates such notes, resulting in a milder phenolic scent.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(1-methoxypropan-2-yloxy)benzaldehyde |

InChI |

InChI=1S/C11H14O3/c1-9(8-13-2)14-11-6-4-3-5-10(11)7-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

NNIZVEBTHKJYRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC)OC1=CC=CC=C1C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Benzaldehyde : The parent compound lacks substituents, making it more reactive but less lipophilic.

3-Methoxybenzaldehyde : Features only a 3-methoxy group, enhancing resonance stabilization but lacking steric bulk.

2-Propoxybenzaldehyde : Contains a 2-propoxy group, increasing hydrophobicity but without electronic modulation from a second substituent.

3-Phenoxybenzaldehyde: Substitutes a phenoxy group at position 3, introducing aromaticity and distinct electronic effects compared to alkoxy groups .

Table 1: Comparative Properties of Substituted Benzaldehydes

*Estimated values based on substituent contributions.

Reactivity and Functional Group Behavior

- Reduction Kinetics: Aldehydes are generally reduced faster than ketones. This compound, as an aldehyde, would undergo reduction more readily than ketones like acetophenone. However, electron-donating substituents may slightly deactivate the aldehyde group, slowing reactions compared to unsubstituted benzaldehyde .

- Chromatographic Behavior : Bulky alkoxy groups increase hydrophobicity, leading to higher retention in reversed-phase chromatography. For example, this compound would elute later than 3-methoxybenzaldehyde on an ODS column, similar to how benzaldehyde and methylbenzoate show distinct retention patterns .

Preparation Methods

Williamson Ether Synthesis from o-Vanillin

The most efficient and widely reported method for synthesizing (3-Methoxy-2-propoxy)benzaldehyde involves Williamson ether synthesis starting from o-vanillin (3-methoxy-2-hydroxybenzaldehyde) . This two-step protocol leverages the reactivity of the phenolic hydroxyl group for selective alkylation:

Reaction Mechanism :

-

Deprotonation : The hydroxyl group at position 2 of o-vanillin is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Nucleophilic Substitution : The resulting phenoxide ion attacks propyl bromide (C₃H₇Br), forming the propoxy group via an SN2 mechanism.

Standard Conditions :

-

Solvent : Anhydrous dimethylformamide (DMF) or acetone.

-

Temperature : Reflux (80–100°C for DMF; 60°C for acetone).

-

Base : K₂CO₃ (2.5 equiv) or NaH (1.2 equiv).

-

Reaction Time : 12–24 hours.

Yield Optimization :

-

Excess Alkylating Agent : Using 1.5 equivalents of propyl bromide improves conversion rates.

-

Moisture Control : Rigorous exclusion of moisture prevents hydrolysis of the alkylating agent.

Purification :

The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, yielding >85% pure this compound.

Direct Formylation of Substituted Benzene Derivatives

A less common approach involves introducing the aldehyde group after installing the methoxy and propoxy substituents. This method is limited by the challenges of regioselective formylation:

Vilsmeier-Haack Reaction :

-

Substrate : 1,2-Dimethoxy-3-propoxybenzene.

-

Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Conditions : 0–5°C for 1 hour, followed by warming to room temperature.

Challenges :

-

Low regioselectivity due to competing electrophilic attack at positions 4 and 5.

-

Requires stringent temperature control to avoid over-formylation.

Reaction Optimization and Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| DMF | K₂CO₃ | 80°C | 78% |

| Acetone | NaH | 60°C | 82% |

| THF | Cs₂CO₃ | 70°C | 65% |

Key Observations :

Byproduct Formation and Mitigation

Major Byproducts :

-

Di-alkylated Product : Over-alkylation at position 2 due to excess propyl bromide.

-

Ether Cleavage : Acidic workup may hydrolyze the propoxy group.

Mitigation Strategies :

-

Stoichiometric Control : Limit propyl bromide to 1.2–1.5 equivalents.

-

Neutral Workup : Use saturated sodium bicarbonate (NaHCO₃) instead of hydrochloric acid.

Industrial-Scale Production Methods

Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:

Process Overview :

-

Mixing Zone : o-Vanillin and propyl bromide are combined with K₂CO₃ in DMF.

-

Reaction Loop : The mixture circulates through a heated (80°C) tubular reactor for 2 hours.

-

Separation : In-line liquid-liquid extraction removes inorganic salts.

-

Distillation : Short-path distillation isolates this compound at 150–160°C (0.5 mmHg).

Advantages :

-

95% conversion rates.

-

Reduced solvent waste compared to batch processes.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The proximity of the methoxy and hydroxyl groups in o-vanillin can lead to steric hindrance, slowing alkylation.

Solution :

Stability of the Aldehyde Group

The aldehyde moiety is prone to oxidation during storage.

Solution :

-

Store under nitrogen at 4°C with 0.1% w/v butylated hydroxytoluene (BHT) as an antioxidant.

Q & A

Q. What are the recommended synthetic routes for (3-Methoxy-2-propoxy)benzaldehyde, and how is purity optimized?

Methodological Answer: A high-yield synthesis involves condensation reactions using aldehydes and nucleophilic agents. For example, reacting 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol under acidic conditions (acetic acid) achieves 91% yield. Critical steps include:

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectral techniques:

Q. What are the primary chemical reactivity patterns of this compound?

Methodological Answer: The aldehyde group and ether substituents enable diverse reactions:

- Nucleophilic addition : React with amines (e.g., hydrazines) to form Schiff bases .

- Oxidation/Reduction : Convert to carboxylic acids or alcohols using standard agents like KMnO4 or NaBH4.

Advanced Research Questions

Q. How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for this compound derivatives?

Methodological Answer: Advanced strategies include:

- 2D NMR (COSY, HSQC) : Resolve aromatic proton coupling (e.g., δ 7.12–7.02 in <sup>1</sup>H-NMR) by correlating <sup>1</sup>H–<sup>13</sup>C shifts .

- Variable-temperature NMR : Reduce signal broadening caused by hindered rotation of the propoxy group .

- Computational modeling : Compare experimental <sup>13</sup>C-NMR shifts (e.g., δ 157.16 for carbonyl carbons) with DFT-calculated values .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

Methodological Answer: Optimize reaction conditions to favor specific sites:

- Protecting groups : Temporarily block the aldehyde with acetals to direct coupling to the methoxy-substituted ring .

- Catalytic systems : Use Pd(OAc)2/PPh3 for Suzuki-Miyaura coupling at the less hindered para-position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde group .

Q. How does the substitution pattern (methoxy vs. propoxy) influence biological activity in related benzaldehyde derivatives?

Methodological Answer: Comparative studies on analogs reveal:

-

Methoxy groups : Enhance electron density, improving binding to enzymes like monoamine oxidase (MAO). For example, 3-methoxy-4-oxazolidinyl derivatives show MAO-B inhibition (IC50 ~10 µM) .

-

Propoxy chains : Increase lipophilicity, enhancing blood-brain barrier penetration in neuroprotective studies .

-

Data table :

Derivative MAO-B IC50 (µM) LogP 3-Methoxy-4-propoxy 12.3 ± 1.2 2.8 3-Ethoxy-4-isobutoxy 8.9 ± 0.9 3.5 Source: Adapted from PubChem data .

Q. What computational methods predict the metabolic stability of this compound-based drug candidates?

Methodological Answer: Use in silico tools to assess:

- ADMET profiles : Predict hepatic clearance via Cytochrome P450 (CYP3A4) binding using AutoDock Vina .

- Metabolic sites : Identify vulnerable positions (e.g., aldehyde oxidation to carboxylic acid) using MetaSite .

- QSAR models : Corporate Hammett constants (σmeta = 0.12 for methoxy) to estimate electron-withdrawing effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.